
2-Bromo-1-(2-bromopyridin-4-yl)ethanone
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Overview
Description
2-Bromo-1-(2-bromopyridin-4-yl)ethanone is a brominated ketone featuring a pyridine ring substituted with bromine at the 2- and 4-positions. Its molecular formula is C₇H₅Br₂NO, and it serves as a versatile synthon in organic synthesis, particularly for constructing heterocyclic frameworks. The compound is frequently employed in the preparation of pharmaceutical intermediates, such as quinolone derivatives (e.g., antidiabetic agents) and imidazoline oxides . Its dual bromine substituents enhance electrophilicity at the ketone group, facilitating nucleophilic substitution or condensation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-bromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-bromopyridin-4-yl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with molecular targets such as enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-bromo-1-(2-bromopyridin-4-yl)ethanone, enabling comparative analysis of their reactivity, applications, and physicochemical properties.
2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- Molecular Formula: C₇H₅BrClNO
- Key Features : Replaces one bromine on the pyridine ring with chlorine.
- Applications : Used in pharmaceutical intermediate synthesis, similar to the parent compound.
- Physical Properties : Molecular weight 234.48 g/mol; typically 95% purity (CAS 718595-36-9) .
2-Bromo-1-(4-methoxyphenyl)ethanone
- Molecular Formula : C₉H₉BrO₂
- Key Features : Substitutes the pyridine ring with a methoxy-phenyl group.
- Applications : Precursor for thiazole derivatives (e.g., antidiabetic sulfonamide compounds) .
- Crystallographic Data : Exhibits a planar molecular structure with strong C–Br···O interactions, enhancing crystal packing stability .
- Reactivity : The electron-donating methoxy group decreases ketone electrophilicity, necessitating harsher reaction conditions for substitutions.
2-Bromo-1-(4-hydroxyphenyl)ethanone
- Molecular Formula : C₈H₇BrO₂
- Key Features : Contains a hydroxyl group on the phenyl ring.
- Applications : Intermediate in adrenaline-type drug synthesis .
- Crystal Structure : Asymmetric molecular conformation with intramolecular hydrogen bonding (O–H···O), influencing solubility and stability .
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone
- Molecular Formula: C₆H₄BrNO₃S
- Key Features : Thiophene ring with a nitro group.
- Applications : Used in chalcone analog synthesis via SRN1 mechanisms.
- Synthesis : Prepared using tetrabutylammonium tribromide, offering high regioselectivity .
2-Bromo-1-(2-furanyl)ethanone
- Molecular Formula : C₆H₅BrO₂
- Key Features : Furyl substituent instead of pyridine.
- Applications : Building block for 3-imidazoline 3-oxides .
- Reactivity : The furan ring’s electron-rich nature enhances reactivity in cyclization reactions compared to pyridine derivatives.
Comparative Data Table
Key Research Findings
- Electronic Effects: Pyridine-based analogs (e.g., this compound) exhibit higher electrophilicity than phenyl or thiophene derivatives due to the electron-deficient aromatic ring .
- Synthetic Utility: Bromine substituents enhance leaving-group ability, making dibromo-pyridinylethanone superior in nucleophilic aromatic substitution compared to mono-halogenated analogs .
Biological Activity
2-Bromo-1-(2-bromopyridin-4-yl)ethanone is a brominated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H5Br2NO
- CAS Number : 53416601
- Molecular Weight : 232.93 g/mol
This compound features a brominated pyridine moiety which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. Below are detailed findings from several studies:
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial properties, particularly against Staphylococcus aureus, which is crucial in treating infections caused by resistant strains.
Antitumor Activity
In vitro studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC50 values indicate that the compound effectively reduces cell viability in these cancer cell lines, showcasing its potential as an anticancer agent.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific cellular targets involved in cell cycle regulation and apoptosis. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the efficacy of various brominated compounds, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant inhibition, suggesting its potential use in developing new antibiotics.
- Antitumor Activity Assessment : In a laboratory setting, researchers tested the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, supporting further investigation into its use as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-1-(2-bromopyridin-4-yl)ethanone, and how are reaction conditions optimized?
Methodological Answer: A common synthesis route involves bromination of a pyridinyl acetophenone derivative. For example, bromine in chloroform is added dropwise to a precursor (e.g., 1-(2-pyridinyl)ethanone) under controlled temperature, followed by sequential washing with sodium bicarbonate (to neutralize excess acid) and sodium thiosulfate (to remove unreacted bromine). Recrystallization in diethyl ether typically yields the product (85% efficiency in similar compounds) . Key optimization parameters include:
- Solvent choice : Chloroform or dichloromethane for solubility.
- Temperature : Room temperature to avoid side reactions.
- Stoichiometry : Slight excess of bromine (1.05–1.1 equivalents) to ensure complete α-bromination.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, single-crystal studies (e.g., Acta Crystallographica reports) use SHELX programs for refinement, achieving mean C–C bond accuracy of 0.009 Å and R-factors <0.06 .
- NMR spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding (e.g., carbonyl carbon shifts to ~190 ppm).
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., ~231.04 g/mol) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles .
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do substituent variations (e.g., halogens, aryl groups) on the pyridine ring influence reactivity in cross-coupling reactions?
Methodological Answer: Substituent effects are analyzed through comparative studies:
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Enantiomorph-polarity ambiguity : SHELXL refinement with Flack’s x parameter (superior to η for near-centrosymmetric structures) resolves chirality .
- Thermal motion artifacts : Low-temperature (e.g., 100 K) data collection reduces noise.
- Twinned crystals : SHELXD/SHELXE pipelines enable robust phasing .
Q. How can contradictions in bioactivity data for analogs of this compound be systematically addressed?
Methodological Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) .
- Structure-activity relationship (SAR) : Compare substituent effects (Table 1):
Analog | Biological Activity | Key Finding |
---|---|---|
2-Bromo-1-(5-fluoropyridin-2-yl)ethanone | Enzyme inhibition | Fluorine enhances binding to hydrophobic pockets |
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | Antimicrobial | Chlorine increases membrane permeability |
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways .
Q. What strategies mitigate instability or decomposition during storage?
Methodological Answer:
- Light sensitivity : Store in amber glass at −20°C to prevent radical bromine loss .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group .
- Purity monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) detect degradation products .
Q. Data Contradiction Analysis
Q. Why do computational predictions (e.g., DFT) sometimes conflict with experimental reactivity data?
Methodological Answer:
- Solvent effects : Simulations often neglect solvation (e.g., chloroform’s polarity), leading to mismatches in activation energy.
- Steric parameters : Force fields may underestimate bulky substituent interactions (e.g., 2-bromo vs. 4-bromo analogs) .
- Validation : Hybrid QM/MM models improve agreement with experimental kinetics .
Properties
Molecular Formula |
C7H5Br2NO |
---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChI Key |
HOLIHNSCVLXXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Br |
Origin of Product |
United States |
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